molecular formula C26H32Cl2O4 B1261418 Chlorotonil A

Chlorotonil A

Katalognummer: B1261418
Molekulargewicht: 479.4 g/mol
InChI-Schlüssel: RQYZFUUTQJMTMJ-JCSZEPHKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chlorotonil A is a natural product found in Sorangium cellulosum with data available.

Wissenschaftliche Forschungsanwendungen

Antimalarial Applications

Chlorotonil A exhibits significant antimalarial activity, demonstrating effectiveness against the malaria-causing parasite Plasmodium falciparum.

  • Mechanism of Action : this compound acts on all stages of the intraerythrocytic development of the parasite, including ring-stage parasites and gametocytes. It requires only a short exposure to exert its effects, making it a rapid-acting agent against malaria .
  • Efficacy : In laboratory studies, this compound showed a 50% inhibitory concentration (IC50) ranging from 4 to 32 nM against various strains of P. falciparum, including both chloroquine-sensitive and resistant strains. In vivo studies in mice infected with Plasmodium berghei demonstrated effective suppression of parasitemia with minimal toxicity observed at doses as low as 36 mg/kg .
  • Comparative Analysis : The efficacy of this compound was assessed against standard treatments like chloroquine and artesunate. The following table summarizes the comparative IC50 values:
CompoundIC50 (nM)
This compound15.2 (3.7–32)
Chloroquine47.2 (19.5–117)
Artesunate0.6 (0.2–3.2)

This compound's unique profile positions it as a promising lead compound for further development in antimalarial therapies.

Antimicrobial Applications

This compound has also been studied for its antimicrobial properties, particularly against Clostridioides difficile, a pathogen responsible for severe gastrointestinal infections.

  • Inhibition of C. difficile : Recent studies have shown that this compound effectively prevents relapsing/recurrent C. difficile infections (rCDIs). Unlike traditional antibiotics such as vancomycin, which disrupt the gut microbiota significantly, this compound preserves colonization resistance and maintains microbiota composition .
  • Mechanism of Action : this compound targets critical steps in the infection cycle of C. difficile, inhibiting spore outgrowth and contributing to lower rates of reinfection . In animal models, treatment with this compound led to faster recovery of the microbiota after infection compared to conventional antibiotics .
  • Comparative Efficacy : The following table highlights the comparative effects of this compound and vancomycin on microbiota preservation:
TreatmentImpact on MicrobiotaEfficacy Against C. difficile
This compoundMinimal disruptionHigh
VancomycinSignificant disruptionHigh

This compound's ability to target dormant stages of C. difficile positions it as a potential candidate for treating persistent infections where traditional antibiotics fail.

Case Study 1: Antimalarial Efficacy

In a controlled study involving mice infected with P. berghei, this compound was administered at various doses post-infection. The results indicated significant suppression of parasitemia with no observable toxicity, demonstrating its potential as an effective antimalarial agent .

Case Study 2: Treatment of C. difficile Infections

A One Health study conducted by the Helmholtz Centre for Infection Research evaluated the effects of this compound on mice and pigs infected with C. difficile. The findings revealed that treatment with this compound led to quicker recovery of gut microbiota and reduced rates of reinfection compared to vancomycin, highlighting its therapeutic promise in managing recurrent infections .

Analyse Chemischer Reaktionen

Dehalogenation and Sulfur-Mediated Modifications

Chlorotonil A (1) undergoes selective dehalogenation under sulfur-mediated conditions, yielding Dehalogenil as a primary product. This reaction replaces one of the geminal chlorines at the C4 position, improving solubility and pharmacokinetic properties while retaining antimicrobial activity .

Reaction Reagents/Conditions Product Yield Key Findings
Dehalogenation of 1Sulfur-based reagents, acetoneDehalogenil80-100%Enhanced solubility (2.5×) and oral bioavailability; retained nanomolar activity against S. aureus .
Halogen substitution trialsKF, KI, KBr in DMF/acetoneBridged derivativesDirect substitution failed; unexpected bridged structures formed instead .

Electrophilic Substitution at C4 and C9

This compound exhibits regioselective reactivity toward electrophilic substitution. N-Chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI) enable targeted modifications:

  • C4 chlorination : Treatment with NCS and pyridine regenerates this compound from its dehalogenated derivative (71% yield) .

  • C9 fluorination : NFSI introduces fluorine at C9, yielding compound 5 (Scheme 2) .

Position Reagents Product Yield Activity (IC₅₀ vs P. falciparum)
C4NCS, pyridine171%4.2 nM
C9NFSI, p-toluenesulfonic acid558%3.8 nM

Epoxidation and Epoxide Ring Opening

Regio- and stereoselective epoxidation of this compound’s conjugated diene system generates epoxide derivatives (e.g., ChB1-Epo2, 4 ), which are further functionalized via acidic ring opening .

Reaction Conditions Product Yield Solubility Improvement
Epoxidation of 1mCPBA, CH₂Cl₂, –20°CChB1-Epo2 (4)65%3× increase in PBS
Acidic epoxide openingHCl, THF/H₂ODiol derivatives72%Retained antiplasmodial activity

Epoxide derivatives demonstrated >95% inhibition of Plasmodium falciparum at 100 nM and reduced cytotoxicity (HeLa cell CC₅₀ > 50 µM) .

Resistance to Common Reagents

This compound’s scaffold shows remarkable inertness under harsh conditions:

  • No reaction with KMnO₄ (oxidation) or DAST (fluorination) .

  • Stability in acidic/basic media (pH 2–12) over 24 hours .

Bridged Derivative Formation

Attempted Finkelstein-type halogen exchange (Cl → Br/I) led to unexpected bridged structures instead of direct substitution. These derivatives showed reduced antimicrobial potency, highlighting the critical role of the gem-dichloro group .

Key Implications for Drug Development

  • Dehalogenil emerged as the most promising derivative, combining improved solubility (logP reduced by 1.2 units) and in vivo efficacy (90% survival in murine S. aureus infection models) .

  • Epoxidation strategies mitigated the inherent lipophilicity of this compound, enhancing compatibility with aqueous formulations .

This systematic exploration of this compound’s reactivity underscores its potential as a scaffold for next-generation anti-infectives, addressing both pharmacological limitations and resistance challenges.

Eigenschaften

Molekularformel

C26H32Cl2O4

Molekulargewicht

479.4 g/mol

IUPAC-Name

(1S,2R,3Z,5E,7S,10S,14R,15R,16S,20S)-12,12-dichloro-2,7,10,16,18-pentamethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,17,21-tetraene-9,11,13-trione

InChI

InChI=1S/C26H32Cl2O4/c1-14-12-16(3)21-19(13-14)10-11-20-15(2)8-6-7-9-17(4)32-25(31)18(5)23(29)26(27,28)24(30)22(20)21/h6-12,15-22H,13H2,1-5H3/b8-6-,9-7+/t15-,16-,17+,18+,19-,20+,21-,22-/m1/s1

InChI-Schlüssel

RQYZFUUTQJMTMJ-JCSZEPHKSA-N

Isomerische SMILES

C[C@@H]1/C=C\C=C\[C@@H](OC(=O)[C@H](C(=O)C(C(=O)[C@@H]2[C@H]1C=C[C@H]3[C@H]2[C@@H](C=C(C3)C)C)(Cl)Cl)C)C

Kanonische SMILES

CC1C=CC=CC(OC(=O)C(C(=O)C(C(=O)C2C1C=CC3C2C(C=C(C3)C)C)(Cl)Cl)C)C

Synonyme

chlorotonil A

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorotonil A
Reactant of Route 2
Chlorotonil A
Reactant of Route 3
Chlorotonil A
Reactant of Route 4
Chlorotonil A
Reactant of Route 5
Chlorotonil A
Reactant of Route 6
Chlorotonil A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.